![molecular formula C15H9F3N2OS B2685556 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 727704-63-4](/img/structure/B2685556.png)
2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has shown methods for synthesizing derivatives of dihydroquinazolin-4-one. For example, Ghosh et al. (2015) detailed the synthesis of phenylquinolin-2-one derivatives and their transformation into various heterocyclic derivatives, which include sulfanyl dihydroquinazolin-4-one compounds (Ghosh, Verma, Mukerjee, & Mandal, 2015).
- Characterization of Derivatives : Advanced techniques like FT-IR, NMR, and mass spectroscopy are used for the characterization of these compounds, as demonstrated in the synthesis processes described in several studies (Ghashang, Mansoor, & Aswin, 2015).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Certain derivatives of dihydroquinazolin-4-one have shown significant antimicrobial activities. For instance, Ghosh et al. (2015) observed potent activity against various microbes with specific derivatives of this compound (Ghosh et al., 2015).
Applications in Organic Synthesis
- In Organic Reactions : These compounds have been used in various organic synthesis reactions. For example, Yang et al. (2017) described the use of related compounds in silver catalysis to produce functionalized isoquinolines (Yang, Yu, Ouyang, & Li, 2017).
Potential Pharmacological Applications
- Biological Activities : There is evidence of biological activities such as antipyretic and anti-inflammatory properties in some novel derivatives, as reported by Ghorab et al. (2010) (Ghorab, Ismail, & Abdalla, 2010).
Catalysis
- Catalytic Applications : These compounds have also been studied for their potential use in catalysis. For instance, research has shown their application in facilitating certain chemical reactions, enhancing yield and efficiency (Ghashang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)10-6-2-4-8-12(10)20-13(21)9-5-1-3-7-11(9)19-14(20)22/h1-8H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOMVDFAYKUETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.